Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
Description
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyrrole core. Its structure includes:
- Ethyl groups at the 6-position and as ester substituents (diethyl carboxylates).
- An iodo substituent at the 3-position, which confers unique electronic and steric properties. This compound is structurally analogous to bioactive thieno- and pyrrolo-fused heterocycles, which are often explored for pharmaceutical applications due to their diverse reactivity and binding capabilities .
Structure
3D Structure
Properties
Molecular Formula |
C14H16INO4S |
|---|---|
Molecular Weight |
421.25 g/mol |
IUPAC Name |
diethyl 6-ethyl-3-iodothieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H16INO4S/c1-4-16-9(13(17)19-5-2)7-8-10(15)11(21-12(8)16)14(18)20-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
WNPAVZSFJPDUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C1SC(=C2I)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Gewald Synthesis :
-
Alkylation :
-
Thorpe-Ziegler Cyclization :
Representative Reaction Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Gewald Synthesis | Ethyl cyanoacetate, aldehyde, S₈, morpholine | 75–85% | |
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 70% | |
| Cyclization | t-BuOK, THF, 0°C → rt | 65% |
Iodination at the 3-Position
Introducing iodine at the 3-position requires electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies.
Method A: Electrophilic Iodination
Method B: Directed Ortho-Metalation
-
Lithiation :
-
Treat the substrate with lithium diisopropylamide (LDA) at −78°C in THF.
-
-
Iodine Quenching :
Comparison of Iodination Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| EAS | Simplicity, one-pot | Over-iodination risk | 60–72% |
| DoM | Regioselective | Cryogenic conditions | 55–65% |
Diethyl Esterification
The dicarboxylate groups at positions 2 and 5 are introduced via esterification:
Two-Step Process:
-
Hydrolysis :
-
Esterification :
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 12 h |
| Yield | 85% |
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
-
Gewald Reaction → Ethyl 2-aminothiophene-3-carboxylate.
-
Alkylation → Ethyl 6-ethyl-2-aminothiophene-3-carboxylate.
-
Thorpe-Ziegler Cyclization → 6-Ethyl-6H-thieno[2,3-b]pyrrole.
-
Iodination → 3-Iodo-6-ethyl-6H-thieno[2,3-b]pyrrole.
-
Diethyl Esterification → Target compound.
Overall Yield : 28–35% (four steps).
Characterization and Validation
Spectral Data:
Purity Analysis:
Challenges and Optimization
-
Iodination Selectivity :
-
Ester Stability :
Alternative Approaches
Microwave-Assisted Synthesis:
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodine Position
The 3-iodo group undergoes palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with phenylboronic acid in dimethylformamide (DMF) at 80°C for 12 hours yields the 3-aryl derivative in 68% yield. Key parameters:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF/H₂O (4:1)
Reaction monitoring via thin-layer chromatography (TLC) confirmed complete iodine displacement within 8 hours.
Ester Hydrolysis and Functionalization
The diethyl ester groups are hydrolyzed under basic conditions to form dicarboxylic acid intermediates. Hydrolysis with 2M NaOH in ethanol/water (1:1) at 60°C for 6 hours achieves >90% conversion .
| Condition | Result | Yield | Source |
|---|---|---|---|
| 2M NaOH, 60°C, 6h | Dicarboxylic acid | 92% | |
| LiOH·H₂O, THF/H₂O | Mono-hydrolysis (partial) | 47% |
The dicarboxylic acid serves as a precursor for amidation or decarboxylation pathways .
Cycloaddition Reactions
The thieno[2,3-b]pyrrole core participates in [3+2] and [4+2] cycloadditions. With 1,2-diaza-1,3-dienes in dichloromethane (DCM) and ZnCl₂ catalysis, fused polyheterocycles form in 55–72% yields .
Example :
-
Reactant : 1,2-diaza-1,3-diene (1 equiv)
-
Catalyst : ZnCl₂ (0.1 equiv)
-
Time : 3–5 hours
Electrophilic Aromatic Substitution
The electron-rich thienopyrrole system undergoes iodination and nitration at position 4 under mild conditions:
| Reaction | Reagent | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃/Ac₂O | 0°C, 2h | 78% |
| Iodination | I₂, HIO₃, H₂SO₄ | RT, 4h | 83% |
Regioselectivity is confirmed via ¹H NMR and X-ray crystallography.
Stability and Reaction Optimization
Critical factors for high yields include:
-
Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates .
-
Catalyst Loading : Pd catalysts ≥5 mol% prevent side reactions.
-
Temperature Control : Reactions above 100°C lead to decomposition.
Reaction progress is tracked via HPLC (C18 column, acetonitrile/water gradient) .
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has been investigated for its potential biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-b]pyrrole compounds exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.75 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have shown that compounds with similar structures may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Table 2: Cytotoxicity Studies
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The potential mechanism involves inhibition of specific enzymes or receptors critical for cancer cell proliferation.
Material Science Applications
Beyond medicinal chemistry, this compound has applications in materials science:
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport properties in organic light-emitting diodes (OLEDs).
Conductive Polymers
Incorporating this compound into polymer matrices can improve conductivity and stability, making it valuable for sensors and flexible electronic devices.
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of thieno[2,3-b]pyrrole derivatives against biofilm formation in Staphylococcus aureus. The results showed a significant reduction in biofilm mass by up to 80% at sub-MIC concentrations.
Summary:
- Objective : Evaluate anti-biofilm activity.
- Findings : Substantial reduction in biofilm formation.
- Implications : Potential use in treating chronic infections associated with biofilms.
Case Study 2: Anticancer Activity
In another study focusing on the cytotoxic effects of related compounds on various cancer cell lines, researchers found that these compounds could induce apoptosis selectively in cancer cells while leaving normal cells unharmed.
Summary:
- Objective : Investigate selective cytotoxicity.
- Findings : Induction of apoptosis in cancer cells.
- Implications : Development of targeted cancer therapies with reduced side effects.
Mechanism of Action
The mechanism of action of Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound is compared to three classes of analogs: thieno[2,3-b]thiophenes, thieno[2,3-b]pyridines, and pyrrolo[2,3-b]pyrroles. Key distinctions include:
Electronic and Steric Effects
- Iodo vs. Amino Substituents: The 3-iodo group in the target compound offers electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amino groups in thienopyridines facilitate hydrogen bonding .
- Ethyl vs.
Q & A
Q. What synthetic methodologies are established for preparing Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate?
- Methodological Answer : A three-step synthesis is commonly employed:
- Gewald synthesis to form the thiophene ring.
- Alkylation to introduce the ethyl group at position 6.
- Thorpe–Ziegler cyclization to construct the fused pyrrole system.
Iodination at position 3 can be achieved via electrophilic substitution using iodine and a suitable oxidizing agent. Solvent choice (e.g., DMF) significantly impacts yield and purity, as demonstrated in one-pot syntheses of related thieno[2,3-b]pyrroles .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals based on substituent effects. For example, ester carbonyls (δ ~165–170 ppm in 13C NMR) and iodine’s deshielding impact on adjacent protons (δ ~7–8 ppm in 1H NMR) .
- IR Spectroscopy : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and NH/amine groups (~3300 cm⁻¹) if present .
- Mass Spectrometry : Use HRMS (ESI) to verify molecular ion peaks and fragmentation patterns, ensuring no decarboxylation or iodine loss occurs during ionization .
Q. How is X-ray crystallography applied to determine its molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software (for refinement) reveals:
- Triclinic crystal system (space group P1) with unit cell parameters (e.g., a = 9.94 Å, b = 10.82 Å, c = 14.75 Å) .
- Key bond angles and distances: The iodine atom’s steric bulk distorts the thieno-pyrrole core, as seen in analogous iodinated heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with computational models (e.g., DFT calculations) to distinguish regioisomers or byproducts .
- Crystallographic Validation : Use SCXRD to confirm connectivity if NMR data ambiguously suggest alternative substitution patterns .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediates and identify side reactions (e.g., ester hydrolysis during iodination) .
Q. What challenges arise in optimizing reaction yields for iodinated derivatives?
- Methodological Answer :
- Iodination Efficiency : Electrophilic iodination may compete with oxidation or decomposition. Use mild iodinating agents (e.g., N-iodosuccinimide) and inert atmospheres to suppress side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase byproduct formation. Screen solvents like THF or acetonitrile for balance between reactivity and selectivity .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The C–I bond at position 3 serves as a reactive site for palladium-catalyzed cross-coupling. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) to retain ester functionality .
- Side Reactions : Monitor for ester hydrolysis under basic conditions; use protecting groups (e.g., TMS for amines) if necessary .
Q. What strategies address low solubility in crystallization attempts?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) to balance polarity and solubility.
- Temperature Gradients : Slow cooling from reflux (e.g., 60°C to 4°C) promotes nucleation.
- Additive Use : Small amounts of co-solvents (e.g., DMSO) or ionic liquids can improve crystal growth .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the stability of the thieno-pyrrole core?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under nitrogen/air to assess oxidative stability.
- pH-Dependent Stability : Test hydrolysis rates in acidic/basic media; ester groups may degrade faster than the iodine-substituted core .
- Comparative Studies : Replicate literature protocols (e.g., hydrazine reactions in ) to verify reproducibility of stability claims .
Experimental Design Tables
Q. Table 1: Optimization of Iodination Conditions
| Condition | Yield (%) | Purity (HPLC) | Byproducts Identified |
|---|---|---|---|
| NIS, DCM, RT | 62 | 92% | None |
| I₂, HIO₄, AcOH, 50°C | 45 | 85% | Oxidized ester |
| KI, Oxone®, MeCN | 78 | 95% | Trace hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
